![molecular formula C6H13NO2 B13902336 [4-(Methylamino)tetrahydrofuran-3-yl]methanol](/img/structure/B13902336.png)
[4-(Methylamino)tetrahydrofuran-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Methylamino)tetrahydrofuran-3-yl]methanol: is an organic compound with the molecular formula C6H13NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylamino)tetrahydrofuran-3-yl]methanol typically involves the reaction of tetrahydrofuran derivatives with methylamine. One common method is the reductive amination of tetrahydrofuran-3-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
[4-(Methylamino)tetrahydrofuran-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.
Major Products
Oxidation: The major product is typically a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a secondary amine.
Substitution: The major products depend on the nucleophile used but can include halogenated derivatives.
科学研究应用
[4-(Methylamino)tetrahydrofuran-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(Methylamino)tetrahydrofuran-3-yl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes and metabolic pathways.
相似化合物的比较
Similar Compounds
Tetrahydrofuran-3-ylmethanol: Similar structure but lacks the methylamino group.
3-(Methylamino)tetrahydrofuran: Similar structure but lacks the hydroxyl group.
4-(Methylamino)tetrahydrofuran-3-yl]methanol hydrochloride: A salt form of the compound with different solubility properties.
Uniqueness
[4-(Methylamino)tetrahydrofuran-3-yl]methanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
[4-(methylamino)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-7-6-4-9-3-5(6)2-8/h5-8H,2-4H2,1H3 |
InChI 键 |
DRIHZAQXFMFDFZ-UHFFFAOYSA-N |
规范 SMILES |
CNC1COCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)
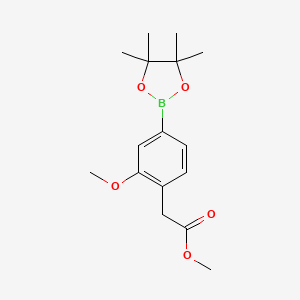
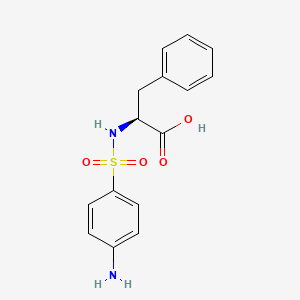
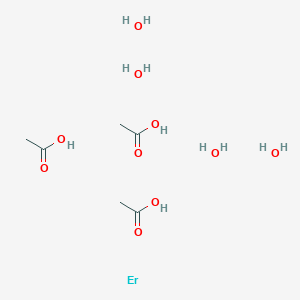
![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)
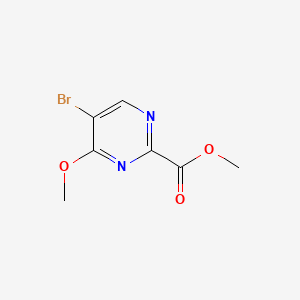

![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13902315.png)
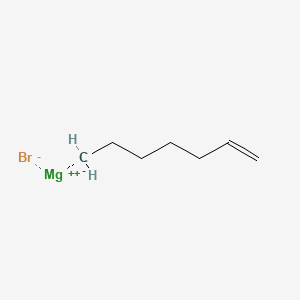
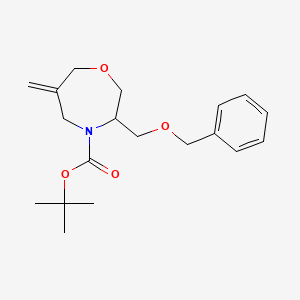
![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
![4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid](/img/structure/B13902333.png)
![(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid](/img/structure/B13902334.png)
